3,4-Diphenylindeno[1,2-b]pyran-2,5-dione
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Overview
Description
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione is a chemical compound that belongs to the class of indeno-pyran derivatives. This compound is characterized by its unique structure, which includes a fused indene and pyran ring system with two phenyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylindene-1,3-dione with benzaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indeno-pyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to various substituted derivatives depending on the nature of the substituent .
Scientific Research Applications
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of organic materials with specific properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to engage in multiple interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler pyran derivative with different reactivity and applications.
4H-Pyran-4-one: Another pyran derivative with distinct chemical properties.
Indeno[1,2-b]pyran-2,5-dione: A closely related compound with variations in the substitution pattern.
Uniqueness
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione is unique due to its fused ring system and the presence of two phenyl groups. This structure imparts specific chemical and biological properties that distinguish it from other pyran derivatives.
Properties
CAS No. |
89671-59-0 |
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Molecular Formula |
C24H14O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3,4-diphenylindeno[1,2-b]pyran-2,5-dione |
InChI |
InChI=1S/C24H14O3/c25-22-17-13-7-8-14-18(17)23-21(22)19(15-9-3-1-4-10-15)20(24(26)27-23)16-11-5-2-6-12-16/h1-14H |
InChI Key |
IHFQHHPFZUTARW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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